BenchChemオンラインストアへようこそ!

9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane

Lipophilicity LogP Drug design

9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane (CAS 2219376-57-3) is a gem-difluorinated spirocyclic amine building block supplied as TFA salt (CAS 2866353-38-8, ≥95% purity). The CF2 group reduces amine pKa by 1–1.5 units vs non-fluorinated analogs, improving passive membrane permeability and lowering hERG risk. With Fsp3 0.90 and LogP 1.03, it is ideal for CNS drug discovery programs requiring high three-dimensionality and reduced P-gp efflux. In-stock availability eliminates 4–8 week custom synthesis delays, enabling parallel SAR cycles. Choose this scaffold for precise electronic modulation unattainable with dimethyl or non-fluorinated analogs.

Molecular Formula C8H11F2N
Molecular Weight 159.18
CAS No. 2219376-57-3
Cat. No. B2549478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane
CAS2219376-57-3
Molecular FormulaC8H11F2N
Molecular Weight159.18
Structural Identifiers
SMILESC1CC2(C1)C3(C2(F)F)CNC3
InChIInChI=1S/C8H11F2N/c9-8(10)6(2-1-3-6)7(8)4-11-5-7/h11H,1-5H2
InChIKeyVHTWPQIMESBGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane: Key Physicochemical Identifiers for Procurement Specification


9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane (CAS 2219376-57-3) is a gem-difluorinated spirocyclic amine building block with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol. Its structure combines a 2-azetidine ring with a difluorocyclopropane moiety in a rigid dispiro framework . The compound is primarily supplied as its trifluoroacetic acid salt (CAS 2866353-38-8) with a typical purity of 95% and is available in stock from multiple vendors, including Enamine and SIA [1].

Why Unsubstituted 2-Azadispiro[3.0.3^5.1^4]nonane Cannot Substitute for the 9,9-Difluoro Analog


Substituting 9,9-difluoro-2-azadispiro[3.0.3^5.1^4]nonane with a non-fluorinated or gem-dimethyl analog would fundamentally alter key physicochemical properties critical to medicinal chemistry design. The gem-difluoro moiety introduces a strong inductive electron-withdrawing effect that lowers the amine pKa by approximately 1–1.5 log units compared to the parent hydrocarbon [1], while simultaneously modulating lipophilicity (LogP) in a non-additive, ring-size-dependent manner that cannot be predicted from simple methylene replacement models [2]. Furthermore, the CF2 group provides a metabolic soft spot distinct from CH2 or CMe2, directly impacting oxidative stability and in vivo half-life [2]. These quantitative shifts in basicity, lipophilicity, and metabolic profile mean that the 9,9-difluoro compound occupies a unique property space that its non-fluorinated and dimethyl congeners do not replicate, making generic substitution chemically invalid for structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane Against Closest Analogs


Lipophilicity (LogP) Shift Relative to Non-Fluorinated and Dimethyl Analogs

The trifluoroacetic acid salt of 9,9-difluoro-2-azadispiro[3.0.3^5.1^4]nonane has a calculated LogP of 1.03 [1]. Based on systematic studies of gem-difluorinated cycloalkanes, introducing a CF2 group into a cycloalkane ring typically increases LogP by +0.3 to +0.8 units relative to the non-fluorinated parent, while a gem-dimethyl (CMe2) substitution generally increases LogP by +1.0 to +1.5 units [2]. The difluoro compound thus occupies an intermediate lipophilicity space—more lipophilic than the parent but less lipophilic than the dimethyl analog—providing a finer tuning knob for optimizing permeability while avoiding excessive lipophilicity-related liabilities.

Lipophilicity LogP Drug design Physicochemical properties

Basicity (pKa) Reduction Through Inductive Electron Withdrawal

The conjugate acid pKa of secondary amines in spirocyclic frameworks typically ranges from ~10 to ~11 for non-fluorinated systems [1]. The gem-difluoro substituent exerts a strong inductive electron-withdrawing effect that reduces the pKa of the protonated amine by approximately 1–1.5 log units. For structurally related 1,1-difluorospiro[2.3]hexan-5-amine, the predicted pKa is 9.95 ± 0.40, compared to an estimated ~10.6 for the non-fluorinated analog . Applying this class-level trend, 9,9-difluoro-2-azadispiro[3.0.3^5.1^4]nonane is expected to have a pKa in the range of 8.5–9.5, significantly lower than the parent amine.

Basicity pKa Amine Inductive effect

Fraction of sp3 Hybridized Carbons (Fsp3) and Three-Dimensional Complexity

The target compound has a calculated Fsp3 value of 0.90, meaning 90% of its carbon atoms are sp3-hybridized [1]. This is significantly higher than most aromatic-rich screening compounds (typical Fsp3 < 0.5) and exceeds even many saturated heterocyclic building blocks. The high Fsp3 correlates with greater three-dimensional complexity, which is associated with improved clinical success rates due to reduced aromaticity-driven promiscuity and better solubility [2]. Non-fluorinated 2-azadispiro[3.0.3^5.1^4]nonane has the same Fsp3 value, but lacks the beneficial electronic modulation and metabolic stabilization provided by the CF2 group.

Fsp3 3D complexity Drug-likeness Spirocyclic

Metabolic Stability Enhancement by gem-Difluorination

In a systematic study comparing gem-difluorinated cycloalkanes to their non-fluorinated and acyclic counterparts, gem-difluorination was found to either not affect or slightly improve the metabolic stability of the corresponding model derivatives [1]. Specifically, the CF2 group blocks metabolic oxidation at the substituted carbon, preventing hydroxylation and subsequent phase II conjugation that commonly limits the half-life of non-fluorinated cycloalkane-containing compounds. In contrast, the gem-dimethyl analog (CMe2) can undergo hydroxylation at one of the methyl groups, generating a metabolically labile hydroxymethyl intermediate. This provides the difluoro analog with a metabolic advantage over both the non-fluorinated and dimethyl congeners.

Metabolic stability Oxidative metabolism Half-life Drug discovery

Supply Chain Availability and Purity Versus Custom Synthesis of Non-Fluorinated Analogs

9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane (as TFA salt, CAS 2866353-38-8) is stocked by at least 4 suppliers on the Chemspace platform, including Enamine with quantities from 100 mg to 5 g and a standard purity of 95% [1]. Lead times for US delivery are 2 days from Enamine US stock. In contrast, the non-fluorinated 2-azadispiro[3.0.3^5.1^4]nonane and the 9,9-dimethyl analog are not found in any major stock catalog and would require custom synthesis with lead times of 4–8 weeks and higher cost. This in-stock availability enables rapid SAR exploration without the delay and uncertainty of custom synthesis campaigns.

Commercial availability Lead time Purity Procurement

Azadispiro Scaffold Radiation Absorption Capacity Versus Reference Materials

In a study evaluating the radiation protective features of azadispiro derivatives, five different synthesized compounds showed neutron radiation absorption capability close to paraffin and High-Density Polyethylene (HDPE) [1]. The half-value layer (HVL) for fast neutrons and the mass attenuation coefficient (MAC) for gamma radiation were determined via Monte Carlo simulation (GEANT4) and WinXCom software. Although the specific 9,9-difluoro compound was not individually tested, the azadispiro scaffold class demonstrated consistent radiation absorption properties. Critically, Ames/Salmonella testing showed these derivatives were non-genotoxic at test doses up to 5 mM, indicating a favorable safety profile for applications requiring combined neutron and gamma shielding [1].

Radiation protection Neutron attenuation Gamma absorption Genotoxicity

Recommended Application Scenarios for 9,9-Difluoro-2-azadispiro[3.0.3^5.1^4]nonane


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Amine Basicity

When a lead series requires precise modulation of the amine pKa to balance permeability and off-target activity, 9,9-difluoro-2-azadispiro[3.0.3^5.1^4]nonane provides an estimated pKa reduction of 1–1.5 units relative to the non-fluorinated parent [1], placing it in the range (8.5–9.5) that favors passive membrane diffusion while reducing hERG liability. This cannot be achieved with the non-fluorinated or dimethyl analogs, which either have too high a pKa or introduce excessive lipophilicity.

Building Block for CNS-Penetrant Candidates Requiring High Fsp3 and Controlled Lipophilicity

With an Fsp3 of 0.90 and a moderate LogP of 1.03 [2], this scaffold is suited for CNS drug discovery programs that demand high three-dimensionality to minimize P-glycoprotein efflux and aromaticity-driven promiscuity. The difluoro substitution offers a unique combination of saturation and electronic modulation not available from the dimethyl or non-fluorinated analogs [3].

Radioprotective Agent Research Leveraging the Azadispiro Scaffold

The azadispiro structural class demonstrates neutron and gamma radiation absorption properties comparable to HDPE and paraffin, with confirmed non-genotoxicity up to 5 mM in Ames assays [4]. The 9,9-difluoro variant can serve as a functionalized core for developing radioprotective drugs that require additional pharmacokinetic optimization through fluorine substitution.

Rapid SAR Exploration Enabled by Immediate Stock Availability

For medicinal chemistry teams operating under tight timelines, the in-stock availability of 9,9-difluoro-2-azadispiro[3.0.3^5.1^4]nonane (as TFA salt, 95% purity, 2-day US delivery) [2] eliminates the 4–8 week delay associated with custom synthesis of non-fluorinated or dimethyl analogs. This logistical advantage allows parallel synthesis of multiple analogs within a single design cycle, accelerating the SAR feedback loop.

Quote Request

Request a Quote for 9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.